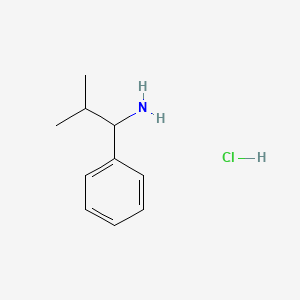
2-Methyl-1-phenylpropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-1-phenylpropan-1-amine hydrochloride” is a compound with the CAS Number 1989672-75-4 . It has a molecular weight of 227.78 and is a powder in physical form . It is stored at room temperature . The IUPAC name for this compound is N-isopropyl-2-methyl-1-phenylpropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Methyl-1-phenylpropan-1-amine hydrochloride” is 1S/C13H21N.ClH/c1-10(2)13(14-11(3)4)12-8-6-5-7-9-12;/h5-11,13-14H,1-4H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“2-Methyl-1-phenylpropan-1-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 227.78 .Applications De Recherche Scientifique
Enzymatic N-Demethylation of Tertiary Amines
A study by Abdel-Monem (1975) explored the N-demethylation of tertiary amines, including compounds structurally related to 2-Methyl-1-phenylpropan-1-amine hydrochloride, showing kinetic isotope effects indicating rate-limiting steps in enzymatic reactions (Abdel-Monem, 1975).
Synthesis of GABAB Receptor Antagonists
Research by Abbenante, Hughes, and Prager (1994) involved synthesizing analogs of 2-Methyl-1-phenylpropan-1-amine hydrochloride as potential GABAB receptor antagonists, highlighting its significance in neuromodulation and therapeutic applications (Abbenante et al., 1994).
NMR of Novel Psychoactive Substances
Chapman (2017) provided NMR spectra for a range of psychoactive substances, including compounds similar to 2-Methyl-1-phenylpropan-1-amine hydrochloride, aiding in forensic identification and substance analysis (Chapman, 2017).
O-Demethylation of Psychotomimetic Amines
Zweig and Castagnoli (1977) investigated the O-demethylation of psychotomimetic amines related to 2-Methyl-1-phenylpropan-1-amine hydrochloride, shedding light on metabolic pathways and psychotomimetic properties (Zweig & Castagnoli, 1977).
Impurity Profiling in Methamphetamine Synthesis
McBride and Verbeck (2018) studied impurity profiles in methamphetamine synthesis, involving derivatives of 2-Methyl-1-phenylpropan-1-amine hydrochloride, crucial for forensic analysis and understanding synthetic routes (McBride & Verbeck, 2018).
Enantiomer Separation and Therapeutic Applications
Dombrády Zs, Pálovics, and Fogassy (2019) described the resolution of racemic compounds like 1-phenylpropane-amine to obtain pure enantiomers, underlining its potential in pharmaceuticals (Dombrády Zs et al., 2019).
Synthesis of Dual Serotonin/Norepinephrine Reuptake Inhibitors
Lifchits and Charette (2008) applied a Lewis acid-catalyzed reaction to synthesize inhibitors involving 2-Methyl-1-phenylpropan-1-amine hydrochloride, contributing to the development of antidepressants (Lifchits & Charette, 2008).
Dynamic Kinetic Resolution in Bioamination
Fuchs et al. (2014) investigated the amination of racemic aldehydes, related to 2-Methyl-1-phenylpropan-1-amine hydrochloride, for producing optically pure β-chiral amines, relevant in chemical synthesis (Fuchs et al., 2014).
Corrosion Inhibition by Amine Derivatives
Boughoues et al. (2020) synthesized amine derivatives related to 2-Methyl-1-phenylpropan-1-amine hydrochloride for corrosion inhibition in mild steel, showcasing its industrial applications (Boughoues et al., 2020).
Stereoselectivity in Reductive Amination
Astrová, Kurc, and Červený (2007) studied the stereoselectivity in reductive amination involving compounds similar to 2-Methyl-1-phenylpropan-1-amine hydrochloride, important in chiral synthesis (Astrová et al., 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-methyl-1-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDSYIZUCSUNKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735000 |
Source


|
| Record name | 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenylpropan-1-amine hydrochloride | |
CAS RN |
24290-47-9 |
Source


|
| Record name | 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

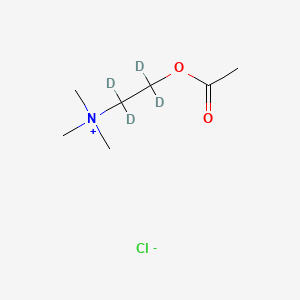
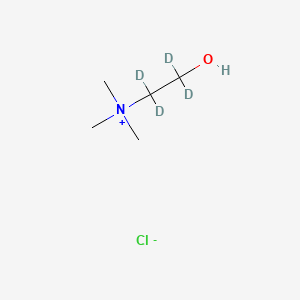
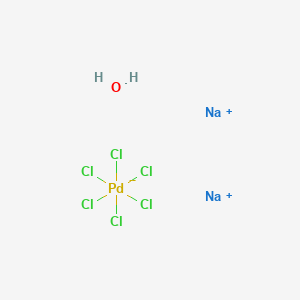

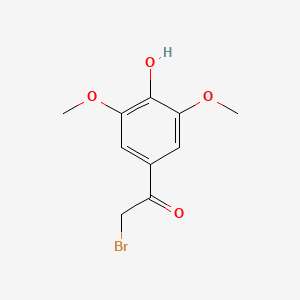
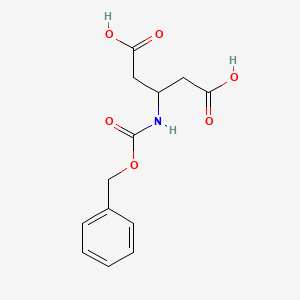
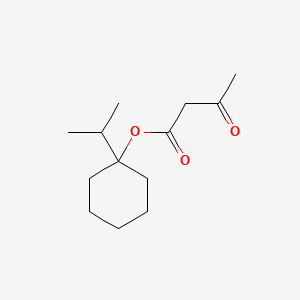
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)
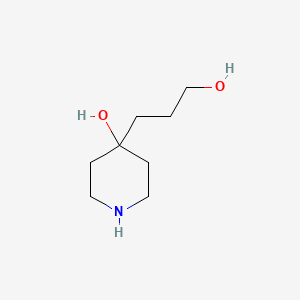
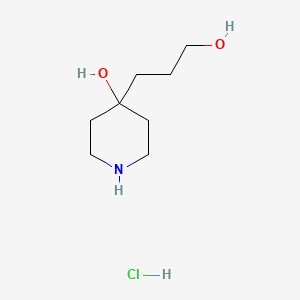
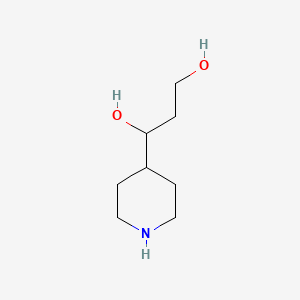
![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)
